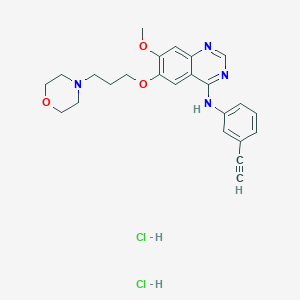
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using an ethynyl derivative and a halogenated benzene compound.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.
Attachment of the Morpholinylpropoxy Group: The morpholinylpropoxy group can be attached through a nucleophilic substitution reaction using a morpholine derivative and a halogenated propoxy compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Quinazoline N-oxides and other oxidized derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted quinazoline derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound has shown promise as a potential therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Its chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine:
N-(3-ethynylphenyl)-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Lacks the methoxy group, leading to variations in its reactivity and biological activity.
Uniqueness
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine is unique due to the presence of all three functional groups (ethynylphenyl, methoxy, and morpholinylpropoxy), which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
1172627-00-7 |
|---|---|
分子式 |
C24H28Cl2N4O3 |
分子量 |
491.4 g/mol |
IUPAC名 |
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H26N4O3.2ClH/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28;;/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27);2*1H |
InChIキー |
HHXJUNYMDONXMO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
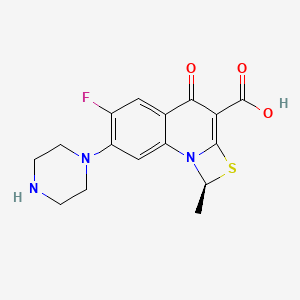
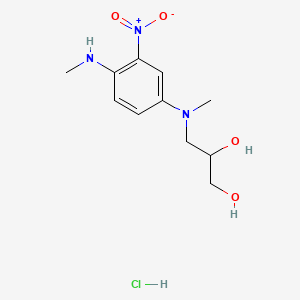
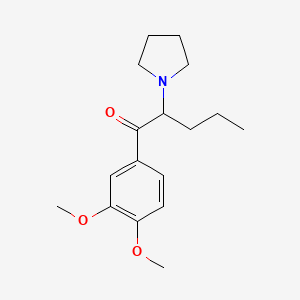
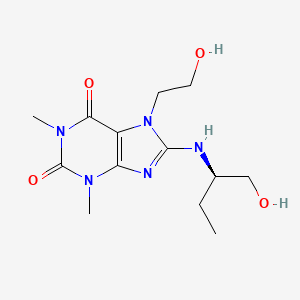
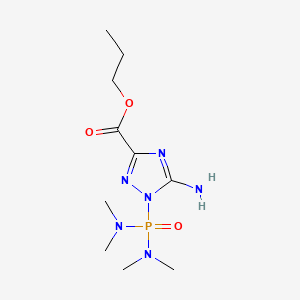

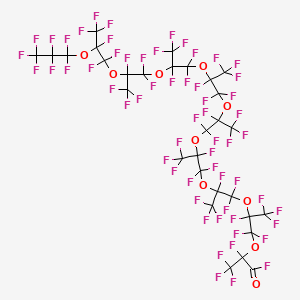

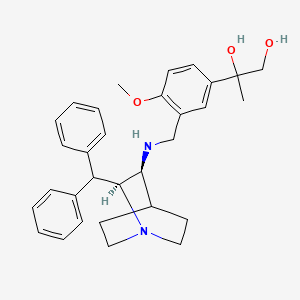
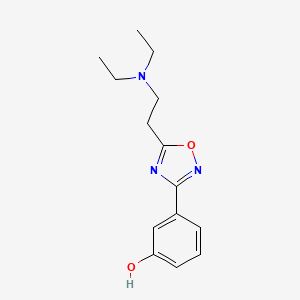


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
